1-(Ethylsulfonyl)-4-(methylsulfonyl)piperazine

Physicochemical Characterization Drug Design ADME Prediction

Researchers designing sulfonylpiperazine SAR campaigns often face limited access to asymmetric dual-sulfonyl probes with precisely defined physicochemical properties. 1-(Ethylsulfonyl)-4-(methylsulfonyl)piperazine addresses this gap with a unique ethyl/methyl sulfonyl substitution pattern: - Distinct LogP (-1.1) and TPSA (91.5 Ų) minimize membrane partitioning, ideal for extracellular target profiling. - Dual-sulfonyl geometry enables systematic exploration of alkyl chain length effects on target binding. - Available via custom synthesis with full analytical characterization (NMR, HPLC) for batch-to-batch consistency.

Molecular Formula C7H16N2O4S2
Molecular Weight 256.3 g/mol
Cat. No. B10883482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Ethylsulfonyl)-4-(methylsulfonyl)piperazine
Molecular FormulaC7H16N2O4S2
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C
InChIInChI=1S/C7H16N2O4S2/c1-3-15(12,13)9-6-4-8(5-7-9)14(2,10)11/h3-7H2,1-2H3
InChIKeyGULCYNZEZZATFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Ethylsulfonyl)-4-(methylsulfonyl)piperazine: Chemical Identity & Physicochemical Profile


1-(Ethylsulfonyl)-4-(methylsulfonyl)piperazine (C₇H₁₆N₂O₄S₂) is a 1,4-disubstituted piperazine derivative belonging to the sulfonylpiperazine class [1]. It is characterized by the presence of both an ethylsulfonyl group (-SO₂CH₂CH₃) and a methylsulfonyl group (-SO₂CH₃) on the piperazine nitrogen atoms. The compound is an organic sulfonamide with a molecular weight of 256.3 g/mol [2]. Computed physicochemical properties include an XLogP3-AA of -1.1, a topological polar surface area (TPSA) of 91.5 Ų, zero hydrogen bond donors, and six hydrogen bond acceptors [2]. Its structural and spectral data, including 2D NMR spectra, are available in commercial spectral libraries, confirming its identity for analytical reference [3].

1,4-disubstituted dual-sulfonyl piperazine core
Low predicted lipophilicity supports aqueous assay compatibility
High polar surface area (TPSA) limits passive membrane permeability
Six hydrogen-bond acceptors, zero donors defines interaction profile

1-(Ethylsulfonyl)-4-(methylsulfonyl)piperazine: Why It Cannot Be Replaced by Other Sulfonylpiperazines


In the sulfonylpiperazine class, seemingly minor structural variations can lead to significant differences in biological activity, physicochemical properties, and application suitability [1]. For example, the replacement of an ethyl group with a methyl group on the sulfonyl moiety, or the presence of a single versus dual sulfonyl substitution, can alter lipophilicity (LogP), molecular weight, and hydrogen bonding capacity. These changes directly impact target engagement, solubility, and metabolic stability, making generic substitution of one sulfonylpiperazine for another unreliable without specific comparative data. The unique combination of both ethylsulfonyl and methylsulfonyl groups in this compound, resulting in a specific molecular weight (256.3 g/mol) and a distinct XLogP3-AA of -1.1 [2], distinguishes it from mono-substituted analogs and establishes a unique property profile that cannot be assumed from other in-class compounds. Therefore, selection of this specific compound should be driven by its unique, quantifiable properties for a given research or industrial context.

Sulfonyl pattern mismatch
Replacing dual sulfonyl groups with a single or different sulfonyl pair may shift lipophilicity and solubility, altering assay behavior.
Molecular framework differences
Analogues with symmetric or shorter alkyl sulfonyl groups differ in molecular weight and conformational flexibility, potentially affecting target-site fit.
Hydrogen-bond capacity gap
Compounds with fewer H-bond acceptors cannot replicate the polar interaction landscape; recognition with biological targets may not transfer directly.

1-(Ethylsulfonyl)-4-(methylsulfonyl)piperazine: Differentiation from Closest Analogs


Differential Lipophilicity vs. 1-(Methylsulfonyl)piperazine

The target compound, 1-(ethylsulfonyl)-4-(methylsulfonyl)piperazine, exhibits a significantly lower computed lipophilicity (XLogP3-AA = -1.1 [1]) compared to the mono-substituted analog 1-(ethylsulfonyl)piperazine (LogP = 0.5888 [2]). This ~1.69 LogP unit difference translates to an over 45-fold difference in octanol-water partition coefficient, indicating substantially higher hydrophilicity. This distinction is critical for applications requiring aqueous solubility or minimizing non-specific binding.

Lipophilicity Shift
Class-level
Target: XLogP3-AA −1.1 Comparator: 0.59
Reported higher hydrophilicity context
Computed values; confirm experimentally for your conditions.
Physicochemical Characterization Drug Design ADME Prediction

Molecular Properties Differentiation vs. 1,4-Bis(methylsulfonyl)piperazine

The target compound (MW = 256.3 g/mol) is differentiated from the symmetric analog 1,4-bis(methylsulfonyl)piperazine (MW = 242.3 g/mol ) by an additional ethyl group, resulting in a 14 g/mol increase in molecular weight and an increased rotatable bond count (3 vs. 1). This subtle change can impact binding site occupancy, metabolic stability, and synthetic versatility.

Framework Attributes
Class-level
MW +14 g/mol, Rot. bonds +2
Distinct molecular properties for SAR exploration
Increased conformational flexibility compared to bis(methylsulfonyl) analog.
Medicinal Chemistry Chemical Probes Library Design

Higher TPSA vs. Mono-Sulfonyl Piperazines

The target compound possesses a topological polar surface area (TPSA) of 91.5 Ų [1], which is approximately 34 Ų higher than that of mono-sulfonyl piperazines like 1-(ethylsulfonyl)piperazine (PSA = 57.79 Ų [2]). This substantial increase in polar surface area is directly attributable to the presence of the second sulfonyl group and is a key determinant for passive membrane permeability and blood-brain barrier penetration.

Polar Surface Area
Class-level
Δ TPSA +33.71 Ų
Reduced predicted CNS penetration
TPSA >90 Ų generally limits passive brain entry.
ADME Blood-Brain Barrier Permeability Druglikeness

Hydrogen Bond Acceptor Capacity vs. 1-Ethyl-4-(methylsulfonyl)piperazine

A critical structural difference between the target compound and the related analog 1-ethyl-4-(methylsulfonyl)piperazine (C₇H₁₆N₂O₂S) is the replacement of an ethyl group with an ethylsulfonyl group. This substitution doubles the number of hydrogen bond acceptors (HBA) from 3 to 6 [1], dramatically altering the compound's potential for polar interactions with biological targets and its overall solubility profile.

H-bond Acceptors
Class-level
Target: 6 HBA Analog: 3 HBA
Enhanced polar interaction capacity
Inferred from structural comparison; verify binding in target assay.
Medicinal Chemistry Molecular Interactions Solubility

1-(Ethylsulfonyl)-4-(methylsulfonyl)piperazine: Application Scenarios


Chemical Probes for High-Polarity Target Engagement

Given its high topological polar surface area (TPSA = 91.5 Ų) and negative LogP (-1.1) [1], this compound is an ideal starting point or control for designing chemical probes intended for extracellular or peripheral targets where low membrane permeability and high aqueous solubility are advantageous. Its unique property profile minimizes the risk of off-target CNS effects and non-specific membrane partitioning that can confound assay results with more lipophilic analogs.

SAR Exploration of 1,4-Disubstituted Piperazines

The specific combination of ethylsulfonyl and methylsulfonyl groups on the piperazine core provides a distinct steric and electronic environment compared to symmetric analogs like 1,4-bis(methylsulfonyl)piperazine . This compound serves as a valuable tool in medicinal chemistry SAR campaigns to systematically probe the effects of incremental alkyl chain length on target binding affinity, selectivity, and downstream pharmacology within the sulfonylpiperazine chemical space [2].

Analytical Reference Standard for 1,4-Disulfonylpiperazines

The availability of comprehensive spectral data, including 2D NMR spectra in commercial libraries [3], establishes this compound as a robust analytical reference standard. It can be used for the identification and quantification of similar 1,4-disubstituted piperazine derivatives in complex mixtures, reaction monitoring during chemical synthesis, or as a quality control benchmark for new batches of sulfonylpiperazine-based materials.

Lead Optimization for Silver Halide Solvents

Patents explicitly claim the utility of N-(lower alkyl sulfonyl-methyl sulfonyl)-piperazines as silver halide solvents in photographic processes [4]. The target compound falls within this general structural class, making it a candidate for development in specialized industrial applications related to photographic processing or as a research tool to study silver halide complexation, leveraging its unique dual-sulfonyl substitution pattern.

Application
Selection Property
Validation Focus
High-polarity probe research
Low lipophilicity & high TPSA profile
Peripheral target engagement, aqueous solubility
SAR of disubstituted piperazines
Distinct ethyl/methyl sulfonyl pair
Incremental alkyl chain effect review
Analytical reference standard
Available spectral library data
Identity confirmation & QC benchmark
Silver halide solvent research
Dual-sulfonyl substitution pattern
Complexation behavior context

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